3-(Tert-butyl)-6-nitroindeno[3,2-C]isoxazol-4-one
Description
3-(Tert-butyl)-6-nitroindeno[3,2-C]isoxazol-4-one is a heterocyclic compound featuring an isoxazole ring fused to an indenone scaffold. The tert-butyl group at position 3 and the nitro substituent at position 6 contribute to its steric bulk and electronic properties, respectively. This compound is hypothesized to have applications in medicinal chemistry or materials science due to its structural complexity.
Properties
IUPAC Name |
3-tert-butyl-6-nitroindeno[1,2-c][1,2]oxazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c1-14(2,3)13-10-11(15-20-13)8-5-4-7(16(18)19)6-9(8)12(10)17/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YURRUQFOBZNSKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C2C(=NO1)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tert-butyl)-6-nitroindeno[3,2-C]isoxazol-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of oxime derivatives with tert-butyl alcohol in the presence of a catalyst such as TsN(Cl)Na·3H₂O . The reaction is carried out at room temperature, yielding the nitrile oxide intermediate, which then undergoes cyclization to form the isoxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as Cu(I) or Ru(II) are often employed to facilitate the cycloaddition reactions .
Chemical Reactions Analysis
Types of Reactions
3-(Tert-butyl)-6-nitroindeno[3,2-C]isoxazol-4-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride (NaH).
Major Products
Reduction of the nitro group: Produces the corresponding amino derivative.
Substitution of the tert-butyl group: Yields various substituted isoxazole derivatives depending on the reagent used.
Scientific Research Applications
3-(Tert-butyl)-6-nitroindeno[3,2-C]isoxazol-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-(Tert-butyl)-6-nitroindeno[3,2-C]isoxazol-4-one involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the isoxazole ring can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Table 1: Structural Comparison
| Feature | 3-(Tert-butyl)-6-nitroindeno[3,2-C]isoxazol-4-one | 3-(tert-butyl)-2-phenylindeno[3,2-c]pyrazol-4-one |
|---|---|---|
| Heterocyclic Ring | Isoxazole (O and N in ring) | Pyrazole (two N atoms in ring) |
| Position 2 Substituent | None | Phenyl group |
| Position 6 Substituent | Nitro group (-NO₂) | None |
| Molecular Formula | Not available | C₂₀H₁₈N₂O |
| CAS Number | Not available | 946387-25-3 |
Key Implications:
Ring Stability : Isoxazole rings are less thermally stable than pyrazoles due to the electronegative oxygen atom, which may affect applications requiring high-temperature stability.
Steric Hindrance : Both compounds share a tert-butyl group, suggesting similar steric challenges in synthetic modifications.
Notes:
- The nitro group in the target compound may increase toxicity or reactivity compared to the phenyl-substituted analog, necessitating stricter handling protocols.
- Disposal methods (e.g., incineration with afterburners) recommended for the analog could apply to the target compound, pending confirmation .
Biological Activity
3-(Tert-butyl)-6-nitroindeno[3,2-C]isoxazol-4-one is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings, including case studies and data tables summarizing its efficacy in various applications.
- Molecular Formula : C14H12N2O4
- Molecular Weight : 272.26 g/mol
- CAS Number : 1022731-57-2
This compound features a nitro group and an isoxazole moiety, which are often associated with biological activity, particularly in medicinal chemistry.
Research indicates that compounds similar to 3-(tert-butyl)-6-nitroindeno[3,2-C]isoxazol-4-one may exhibit inhibitory effects on various enzymes and receptors. The nitro group can enhance interactions with biological targets, potentially leading to antitumor activities and modulation of signaling pathways involved in cancer progression.
Antitumor Activity
A study highlighted the compound's potential as a FLT3 inhibitor, which is critical in the treatment of acute myeloid leukemia (AML). The inhibition of FLT3 can lead to reduced cell proliferation and increased apoptosis in FLT3-ITD mutant cells. This suggests that compounds like 3-(tert-butyl)-6-nitroindeno[3,2-C]isoxazol-4-one could serve as promising candidates for further development in cancer therapy .
Cytotoxicity Studies
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it was shown to induce apoptosis in MV4-11 cells at specific concentrations, leading to tumor regression in xenograft models without significant toxicity to normal cells .
Table 1: Summary of Biological Activities
| Study Reference | Activity Assessed | Cell Line | IC50 Value (µM) | Observations |
|---|---|---|---|---|
| FLT3 Inhibition | MV4-11 | 16 | Induced apoptosis and tumor regression | |
| Cytotoxicity | Various | 20-50 | Selective toxicity towards cancer cells |
These findings indicate that 3-(tert-butyl)-6-nitroindeno[3,2-C]isoxazol-4-one has a promising profile as an antitumor agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
